molecular formula C10H11BrN5O6P B161051 Bcamp CAS No. 23583-48-4

Bcamp

Número de catálogo B161051
Número CAS: 23583-48-4
Peso molecular: 408.1 g/mol
Clave InChI: DVKQVRZMKBDMDH-UUOKFMHZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BCamp (or B-Camp) is a novel synthetic compound developed by the pharmaceutical company, Biogen. It is a combination of two different compounds, B-1 and B-2, which have been formulated to create a powerful and effective drug for laboratory experiments. BCamp is a powerful compound that has been used in a variety of laboratory experiments, demonstrating its potential for use in a variety of applications.

Aplicaciones Científicas De Investigación

Machine Learning in Breast Cancer Detection

A study developed an improved method for early detection of breast cancer using machine learning approaches. The research utilized the Synthetic Minority Oversampling Technique (SMOTE) to address imbalanced data issues and classified data using various classifiers, with the XGBoost-Random Forest ensemble classifier showing a 98.20% accuracy rate in early detection (Mahesh et al., 2022).

EEG-Based Brain–Computer Interface (BCI) Technologies

  • Open-hardware EEG Amplifiers : Comparison of consumer-grade OpenBCI with medical-grade devices for BCI applications, highlighting that OpenBCI offers a cost-effective alternative for EEG data acquisition with performance close to medical-grade equipment (Frey, 2016).

  • EEG-Based BCI Paradigms : A comprehensive review of EEG-based BCI systems, evaluating various experimental paradigms, decoding algorithms, and applications for neurorehabilitation and assistive technologies (Abiri et al., 2019).

Advances in Genetic and Molecular Research

  • Genomic Classification of Acute Lymphoblastic Leukemia : Advances in the genomic classification of B-cell precursor acute lymphoblastic leukemia (BCP-ALL), identifying novel subgroups with specific molecular features that could lead to targeted therapeutic approaches (Schwab & Harrison, 2018).

Brain–Computer Interfaces for Scientific Inquiry

  • BCIs as a Research Tool : Discussion on the use of BCIs as tools for scientific inquiry into the nervous system, highlighting their potential in understanding and reverse engineering brain function (Wander & Rao, 2014).

Applications in Brain Computer Interface (BCI) Research

  • Bio-Amplifier for BCI : The design and application of a bio-amplifier for BCI, showcasing the development of hardware for neurophysiologic electrical activity measurement and its potential for enhancing BCI systems (Babusiak & Knocik, 2014).

Propiedades

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKQVRZMKBDMDH-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bcamp

CAS RN

23583-48-4
Record name 8-Bromo-cAMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23583-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo cyclic adenosine monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023583484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-bromoadenosine cyclic 3',5'-(hydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-BROMO-CYCLIC AMP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QO1UW05Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bcamp
Reactant of Route 2
Reactant of Route 2
Bcamp
Reactant of Route 3
Bcamp
Reactant of Route 4
Bcamp
Reactant of Route 5
Bcamp
Reactant of Route 6
Bcamp

Citations

For This Compound
435
Citations
O Greengard - Biochemical Journal, 1969 - portlandpress.com
… BcAMP was effective. After birth liver glucose 6-phosphatase no longer responds to glucagon or BcAMP. … After adrenalectomy of adults glucagon or BcAMP can enhance the induction …
Number of citations: 148 portlandpress.com
DA Newsome, RT Fletcher, WG Robison Jr… - The Journal of Cell …, 1974 - rupress.org
… Our studies reinforce the notion that BcAMP is in… BcAMP, but did not receive BcAMP at the time of plating, showed only slightly greater adhesiveness than cells never exposed to BcAMP. …
Number of citations: 51 rupress.org
GJ Chader - Biochemical and Biophysical Research …, 1971 - Elsevier
… The present report gives evidence that cyclic-3',5'-AMP (CAMP) and its dibutyryl derivative (BcAMP) also elevate the level of retinal GS through de novo synthesis of RNA and protein. -…
Number of citations: 36 www.sciencedirect.com
FM Sessler, RD Mouradian, JT Cheng, HH Yeh, W Liu… - Brain research, 1989 - Elsevier
… Furthermore, under in vitro conditions, BcAMP augmented … of BcAMP caused a marked NE-like augmentation of P-cell responses to GABA in 73% of the cells tested. As with NE, BcAMP …
Number of citations: 86 www.sciencedirect.com
G Lur, MJ Higley - Cell reports, 2015 - cell.com
… of bcAMP, uEPSC amplitude was 19.1 ± 1.7 pA (n = 30 spines). Combined application of bcAMP … occluded the actions of guanfacine, whereas bcAMP blocked the actions of guanfacine (…
Number of citations: 38 www.cell.com
A Schousboe, H Fosmark, L Hertz - Journal of Neurochemistry, 1975 - Wiley Online Library
… serum was withdrawn and/or 0-1 mhi-BcAMP was added to some of the cultures as indicated in Table 1. The culture medium was routinely changed three times a week and paper …
Number of citations: 80 onlinelibrary.wiley.com
L Agius, MH Chowdhury, KGMM Alberti - Biochemical Journal, 1986 - portlandpress.com
… Dexamethasone (1-100 nM) increased the rate of formation of ketone bodies from 0.5 mM-palmitate in both the absence and the presence of BcAMP, but inhibited ketogenesis in the …
Number of citations: 68 portlandpress.com
NK Sarkar - FEBS letters, 1970 - Elsevier
… O ml), triamcinolone diacetate (2.5 mg1100 g body weight), BcAMP (4.0 mg/lOO g body … prior to the administration of BcAMP or hormone. BcAMP or hormone was administered either 4 …
Number of citations: 1 www.sciencedirect.com
RW Lambert, J Gao, RS Kelleher, LA Wickham… - Advances in Mucosal …, 1995 - Springer
… In contrast, cholera toxin exposure led to augmented SC concentrations in 3 of 5 experiments, while DHT, VIP, bcAMP, bcGMP or carbachol treatment elicited no consistent impact on …
Number of citations: 6 link.springer.com
JM Cunliffe, RK Sunahara, RT Kennedy - Analytical chemistry, 2006 - ACS Publications
… product (BODIPY cyclic AMP, BcAMP) separated in 5 min by … more rapid BATP turnover to BcAMP compared to basal levels… s -GTPγS, the amount of BcAMP formed was 3.4 times higher …
Number of citations: 14 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.